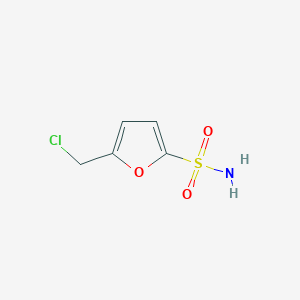
5-(Chloromethyl)furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)furan-2-sulfonamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chloromethyl group and a sulfonamide group attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furan-2-sulfonamide typically involves the chloromethylation of furan-2-sulfonamide. One common method is the reaction of furan-2-sulfonamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, and alkoxy derivatives of furan-2-sulfonamide.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include amines derived from the reduction of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)furan-2-sulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Material Science: It is used in the synthesis of functional materials, including polymers and resins.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)furan-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furan-2-sulfonamide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
5-(Aminomethyl)furan-2-sulfonamide: Similar structure but with an aminomethyl group instead of a chloromethyl group.
5-(Bromomethyl)furan-2-sulfonamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)furan-2-sulfonamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs The chloromethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions
Eigenschaften
Molekularformel |
C5H6ClNO3S |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
5-(chloromethyl)furan-2-sulfonamide |
InChI |
InChI=1S/C5H6ClNO3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3H2,(H2,7,8,9) |
InChI-Schlüssel |
PAHCWBXPCZRWJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)S(=O)(=O)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



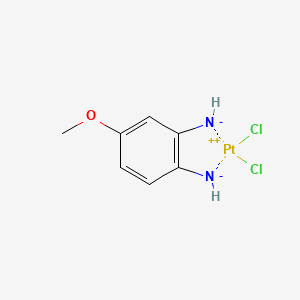
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
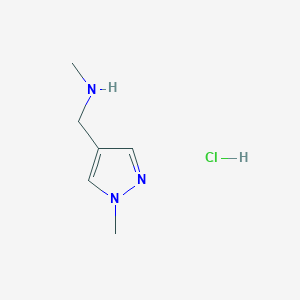
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
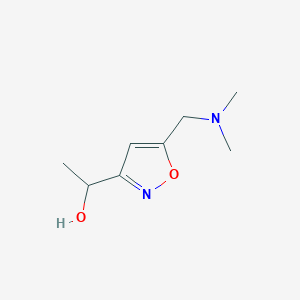
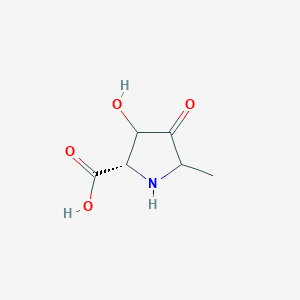
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
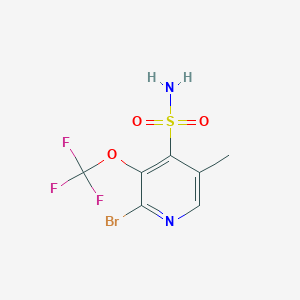
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

